molecular formula C13H19N3OS B1404892 N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 1396761-74-2

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No. B1404892
M. Wt: 265.38 g/mol
InChI Key: FAWPFMFGLLYPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, commonly known as ETD or ETD-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETD belongs to the class of benzothiazole derivatives and has been found to have promising properties as an anticancer agent. In

Scientific Research Applications

  • Synthesis of Bifunctional Cu(I) Chelators : A study by Massing and Planalp (2015) discusses the synthesis of a bifunctional Cu(I) chelate, which is used for sensing applications. This research signifies the compound's potential in the development of chemical sensors (Massing & Planalp, 2015).

  • Stabilization of Colloidal Solutions : Bazhin et al. (2013) explored the use of derivatives of this compound as stabilizers for colloidal solutions of cadmium and zinc sulfide in aqueous medium, indicating its role in material science and nanochemistry (Bazhin et al., 2013).

  • CO2 Capture and Absorption : A 2020 study by Zheng et al. investigated the use of N1, N2-dimethylethane-1,2-diamine as an absorbent for CO2 capture. The study provides insights into the compound's potential application in environmental technology, especially in carbon capture strategies (Zheng et al., 2020).

  • Nitric Oxide Sensing : Research by Kumar et al. (2013) on Cu(II) complexes of N-donor ligands, including derivatives of this compound, highlights its application in developing nitric oxide sensors. This underscores its significance in chemical sensing and analytical chemistry (Kumar et al., 2013).

  • Catalysis in Enantioselective Epoxidation : Guillemot et al. (2007) studied the potential of iron and manganese complexes of chiral N(4) ligands, which include derivatives of this compound, as catalysts for enantioselective epoxidation. This suggests its role in catalytic processes and organic synthesis (Guillemot et al., 2007).

  • Synthesis of Dibenzothiazepines : Wang et al. (2022) described the use of this compound in the synthesis of dibenzothiazepines, illustrating its utility in organic synthesis and pharmaceutical chemistry (Wang et al., 2022).

  • Antibacterial Activity : A study by Nam et al. (2010) evaluated benzothiazole derivatives, including a compound similar to N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, for their cytotoxic and antimicrobial activities, indicating its significance in medicinal chemistry (Nam et al., 2010).

  • Dyeing Performance in Textile Industry : Malik et al. (2018) explored the use of thiadiazole derivatives in dyeing, which hints at the potential application of similar compounds in textile chemistry (Malik et al., 2018).

  • Green Synthesis of Corrosion Inhibitors : Chen et al. (2021) synthesized a corrosion inhibitor from biomass platform molecules, which includes a similar compound, for use in anti-corrosion applications in industry (Chen et al., 2021).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)18-13(15-11)14-7-8-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWPFMFGLLYPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-(6-ethoxybenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.